Avoparcin

Description

Properties

IUPAC Name |

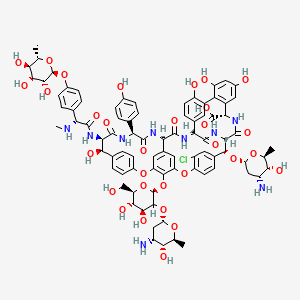

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKPPUXRIADSGD-PPRNARJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H92ClN9O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1747.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Hygroscopic; [Merck Index] | |

| Record name | Avoparcin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol. | |

| Record name | AVOPARCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous solid | |

CAS No. |

37332-99-3 | |

| Record name | Avoparcin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037332993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avoparcin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOPARCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

No definitive melting point | |

| Record name | AVOPARCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Avoparcin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces candidus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avoparcin, a glycopeptide antibiotic, has been a subject of significant interest due to its activity against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of avoparcin from its producing organism, Streptomyces candidus. The document details the fermentation process for avoparcin production, including media composition and culture conditions. It further outlines a comprehensive, step-by-step protocol for the isolation and purification of avoparcin from the fermentation broth. Analytical methodologies for the characterization of this antibiotic complex, primarily focusing on high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are also described. Quantitative data on production yields and purification are summarized for easy reference. Additionally, this guide presents a putative biosynthetic pathway for avoparcin, offering insights into its molecular genesis.

Discovery and Microbial Origin

Avoparcin is a glycopeptide antibiotic complex produced by the bacterium Streptomyces candidus.[1] First disclosed in a U.S. patent by Kunstmann and Porter in 1967, this antibiotic was identified as a potent agent against Gram-positive bacteria. The avoparcin complex primarily consists of two closely related components: α-avoparcin and β-avoparcin, with the latter being a chlorine-substituted analogue of the former.

Fermentation for Avoparcin Production

The production of avoparcin is achieved through submerged fermentation of Streptomyces candidus. While specific media compositions and fermentation parameters can be optimized for improved yields, a general framework for the fermentation process is outlined below. Notably, studies on the related species Amycolatopsis coloradensis have reported avoparcin complex productivity of up to 9 g/L in flask fermentations.[2]

Culture Media and Conditions

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed for avoparcin production.

Table 1: Fermentation Media Composition for Avoparcin Production

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10.0 | 10.0 |

| Millet Steep Liquor | 10.0 | 10.0 |

| Peptone | 5.0 | 3.0 |

| (NH₄)₂SO₄ | 1.0 | 1.0 |

| NaCl | 2.5 | 2.5 |

| CaCO₃ | 0.5 | 1.0 |

This composition is based on typical media used for Streptomyces fermentation for antibiotic production and may require optimization for maximal avoparcin yield.

Table 2: Fermentation Parameters for Avoparcin Production

| Parameter | Seed Culture | Production Culture |

| Temperature | 28°C | 28°C |

| pH | 7.2 | 7.2 |

| Agitation | 180 rpm | 180 rpm |

| Incubation Time | 18 hours | 4 days |

Experimental Protocol: Fermentation

-

Inoculum Preparation: Spores of Streptomyces candidus from a stock culture are used to inoculate a 250 mL flask containing 60 mL of sterile seed medium.

-

Seed Culture Incubation: The inoculated flask is incubated on a rotary shaker at 180 rpm for 18 hours at 28°C.

-

Production Culture Inoculation: 6 mL of the seed culture is transferred to a 250 mL flask containing 60 mL of sterile production medium.

-

Production Fermentation: The production culture is incubated on a rotary shaker at 180 rpm for 4 days at 28°C.

Experimental Workflow: Fermentation

Caption: Workflow for the two-stage fermentation of Streptomyces candidus for avoparcin production.

Isolation and Purification of Avoparcin

The recovery of avoparcin from the fermentation broth involves a multi-step process to separate the antibiotic from the mycelia and other components of the culture medium. Ion-exchange chromatography is a key step in the purification of streptomycin, a related antibiotic, and a similar principle can be applied to avoparcin.

Experimental Protocol: Isolation and Purification

-

Mycelial Separation: The fermentation broth is filtered through cheesecloth to separate the mycelia from the culture liquid.

-

Adsorption to Resin: The filtrate is passed through a column containing a macroporous adsorbent resin (e.g., HPD-100). The avoparcin binds to the resin, while many impurities pass through.

-

Elution from Resin: The resin is washed with water and then eluted with methanol to recover the avoparcin.

-

Solvent Extraction: The methanol eluate is concentrated under vacuum, and the resulting aqueous solution is extracted with petroleum ether followed by ethyl acetate.

-

Silica Gel Chromatography: The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate to separate the avoparcin components.

-

Crystallization: The fractions containing pure avoparcin are pooled, the solvent is evaporated, and the avoparcin is crystallized.

Experimental Workflow: Isolation and Purification

Caption: A multi-step workflow for the isolation and purification of avoparcin from fermentation broth.

Analytical Characterization

The characterization of avoparcin and its components is primarily achieved using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation and quantification of α- and β-avoparcin.

Table 3: HPLC Parameters for Avoparcin Analysis

| Parameter | Condition |

| Column | Cosmosil 5C18-AR (4.6 mm x 25 cm) |

| Mobile Phase A | 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0 |

| Mobile Phase B | 2.5% acetic acid-acetonitrile (10:90) |

| Gradient | Gradient elution |

| Detection | UV and Amperometric (glassy-carbon electrode, +900 mV) |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS provides a highly sensitive and selective method for the detection and identification of avoparcin.

Table 4: LC-ESI-MS/MS Parameters for Avoparcin Analysis

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ions | [M + 3H]³⁺ |

| Precursor/Product Ions (α-avoparcin) | m/z 637 → 86/113/130 |

| Precursor/Product Ions (β-avoparcin) | m/z 649 → 86/113/130 |

Biosynthesis of Avoparcin

Avoparcin, as a glycopeptide antibiotic, is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthesis is directed by a large biosynthetic gene cluster (BGC) that encodes all the necessary enzymes for the assembly of the peptide backbone, its modification (including halogenation), and glycosylation. While the specific BGC for avoparcin in Streptomyces candidus has not been fully elucidated in the available literature, a putative pathway can be inferred from the known biosynthesis of other glycopeptide antibiotics and the identified BGC in Amycolatopsis coloradensis.

The core structure is a heptapeptide, which undergoes oxidative cross-linking to form the characteristic rigid, cup-shaped aglycone. This aglycone is then glycosylated with sugar moieties, which are crucial for its biological activity.

Putative Biosynthetic Pathway of Avoparcin

Caption: A putative biosynthetic pathway for the avoparcin complex, highlighting the key stages of its synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, production, isolation, and characterization of the glycopeptide antibiotic avoparcin from Streptomyces candidus. The detailed protocols for fermentation, purification, and analysis, along with the summarized quantitative data and the putative biosynthetic pathway, offer a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further optimization of the fermentation and purification processes, guided by a deeper understanding of the avoparcin biosynthetic gene cluster in Streptomyces candidus, holds the potential for improved yields and the generation of novel avoparcin analogs with enhanced therapeutic properties.

References

Avoparcin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avoparcin, a glycopeptide antibiotic complex, has been a subject of significant scientific interest due to its antibacterial properties and its structural relationship to vancomycin. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of avoparcin's primary components, α-avoparcin and β-avoparcin. It consolidates available spectroscopic and analytical data, details the experimental methodologies for structural elucidation, and presents a comprehensive overview of its complex three-dimensional architecture. This document is intended to serve as a critical resource for researchers engaged in the study of glycopeptide antibiotics, antimicrobial resistance, and the development of new therapeutic agents.

Introduction

Avoparcin is a glycopeptide antibiotic produced by the fermentation of Amycolatopsis coloradensis.[1] It is a complex mixture of closely related compounds, with the two major components being α-avoparcin and β-avoparcin.[2] These components differ by the presence of an additional chlorine atom on the β-avoparcin molecule.[2] The antibacterial activity of avoparcin is attributed to its ability to inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. Due to its structural similarity to vancomycin, a last-resort antibiotic in human medicine, the use of avoparcin as a growth promoter in livestock was linked to the emergence of vancomycin-resistant enterococci (VRE) and was subsequently banned in many countries.[3] A thorough understanding of avoparcin's intricate chemical structure and stereochemistry is paramount for comprehending its mechanism of action, the basis of resistance, and for the rational design of novel antibiotics.

Chemical Structure of Avoparcin

The core of the avoparcin molecule is a heptapeptide backbone, which is extensively cross-linked to form a rigid, basket-like structure. This aglycone is further decorated with several sugar moieties.

The Aglycone Core

The heptapeptide core of avoparcin is composed of seven amino acid residues. The structure is characterized by multiple ether linkages between the aromatic side chains of these amino acids, creating a unique polycyclic system.

Sugar Moieties

Avoparcin is a glycoprotein, containing several carbohydrate units attached to its aglycone core. The primary sugar components identified are ristosamine and mannose.[4] The precise location and linkage of these sugar moieties are critical for the molecule's biological activity.

A visual representation of the avoparcin structure is provided below.

Stereochemistry of Avoparcin

Avoparcin is a chiral molecule with 32 stereogenic centers, leading to a highly complex three-dimensional structure.[5] The precise stereochemical configuration of each of these centers is crucial for its biological function.

Absolute Configuration

The absolute stereochemistry of the N-methyl terminal amino acid of the avoparcin aglycone has been determined to be the R-configuration.[6][7] This was established through the isolation of the amino acid and the observation of its negative optical rotation.[6][7] The stereochemistry of the other chiral centers has been investigated using a combination of spectroscopic techniques and chemical degradation studies.

Epimerization

Avoparcin can undergo epimerization, particularly at the N-methyl terminal amino acid.[6] When epimerized, the N-methyl terminal amino acid exhibits a positive optical rotation, indicating a change to the S-configuration.[6][7] This epimerization has been shown to significantly impact the antibacterial activity of the molecule.

Physicochemical and Spectroscopic Data

The structural elucidation of avoparcin has been heavily reliant on a suite of analytical and spectroscopic techniques. The following tables summarize key quantitative data for the α and β forms of avoparcin.

Table 1: Physicochemical Properties of Avoparcin Isomers

| Property | α-Avoparcin | β-Avoparcin | Reference |

| Molecular Formula | C89H102ClN9O36 | C89H101Cl2N9O36 | [2] |

| Molecular Weight | 1909.25 g/mol | 1943.70 g/mol | [2] |

| Specific Optical Rotation | -96° (c=0.62 in 0.1N HCl) | -102° (c=0.65 in 0.1N HCl) | [7] |

Table 2: Key Spectroscopic Data for Avoparcin

| Technique | α-Avoparcin | β-Avoparcin | Reference |

| ¹H NMR | |||

| Anomeric Protons (ppm) | 4.5 - 5.5 | 4.5 - 5.5 | [8] |

| Aromatic Protons (ppm) | 6.55 - 6.40 | 6.55 - 6.40 | [9] |

| ¹³C NMR | |||

| Anomeric Carbons (ppm) | 90 - 100 | 90 - 100 | [8] |

| Mass Spectrometry | |||

| [M+3H]³⁺ (m/z) | 637 | 649 | [10] |

| Major Product Ions (m/z) | 86, 113, 130 | 86, 113, 130 | [10] |

Experimental Protocols

The determination of the complex structure of avoparcin requires a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of Avoparcin Components

A common procedure for the isolation and purification of α- and β-avoparcin from the fermentation broth of Amycolatopsis coloradensis involves the following steps:

-

Extraction: The whole fermentation broth is mixed with an equal volume of distilled water, vortexed, and centrifuged to separate the supernatant containing the avoparcin complex.[9]

-

Affinity Chromatography: The supernatant is passed through a Sepharose-D-alanyl-D-alanine affinity resin column.[9] This resin specifically binds to the D-Ala-D-Ala binding site of the glycopeptide antibiotics.

-

Elution: The bound avoparcin is eluted from the column.

-

High-Performance Liquid Chromatography (HPLC): The eluted fraction is further purified and the α and β components are separated using reversed-phase HPLC.[11] A typical mobile phase consists of a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For avoparcin, a combination of 1D and 2D NMR experiments is employed:

-

Sample Preparation: A purified sample of the avoparcin component (α or β) is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

1D ¹H NMR: This experiment provides information on the number and chemical environment of the protons in the molecule. The anomeric protons of the sugar moieties typically resonate in the 4.5-5.5 ppm region.[8]

-

1D ¹³C NMR: This experiment identifies the different carbon environments. The anomeric carbons of the sugars are typically found in the 90-100 ppm range.[8]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the amino acid residues and sugar rings.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to an entire spin system, aiding in the identification of complete amino acid or sugar residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the 3D structure. It identifies protons that are close in space, even if they are not directly bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints for molecular modeling.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments, such as the sugar moieties to the aglycone.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of the avoparcin components and to obtain structural information through fragmentation analysis.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like avoparcin. It typically produces multiply charged ions, such as [M+3H]³⁺.[10]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (e.g., the [M+3H]³⁺ ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the sequence of amino acids and the nature and location of the sugar moieties. For example, characteristic fragment ions at m/z 86, 113, and 130 have been reported for both α- and β-avoparcin.[10]

Determination of Stereochemistry

Determining the stereochemistry of the numerous chiral centers in avoparcin is a challenging task that often involves a combination of techniques:

-

Chiral Chromatography: HPLC using a chiral stationary phase can be used to separate enantiomers of the amino acids after hydrolysis of the avoparcin molecule.

-

NMR Spectroscopy: The coupling constants (J-values) between protons in the sugar rings and amino acid side chains can provide information about their relative stereochemistry.

-

Chemical Derivatization: Derivatizing the hydrolyzed amino acids with a chiral reagent (e.g., Marfey's reagent) creates diastereomers that can be separated by standard reversed-phase HPLC. The elution order of the diastereomers can then be used to determine the original stereochemistry of the amino acids.

-

Optical Rotation: As demonstrated for the N-methyl terminal amino acid, measuring the specific optical rotation of isolated components can be used to assign their absolute configuration.[6][7]

Conclusion

The chemical structure and stereochemistry of avoparcin represent a formidable challenge in natural product chemistry. Through the application of advanced analytical techniques, particularly NMR spectroscopy and mass spectrometry, a detailed understanding of its molecular architecture has been achieved. This in-depth knowledge is not only of fundamental scientific importance but also provides a crucial foundation for research into the mechanisms of antibiotic action and resistance. The methodologies and data presented in this guide are intended to facilitate further investigations into this important class of glycopeptide antibiotics and to aid in the development of new strategies to combat bacterial infections.

References

- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 3. magritek.com [magritek.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Epimerization and stereochemistry of avoparcin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avoparcin | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Determination of avoparcin in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Components and degradation compounds of the avoparcin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Avoparcin Alpha and Beta Components: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the characterization of the alpha and beta components of avoparcin, a glycopeptide antibiotic complex. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, biological activity, and analytical methodologies for these compounds.

Introduction

Avoparcin is a glycopeptide antibiotic produced by the fermentation of Streptomyces candidus and Amycolatopsis coloradensis.[1][2][3] It is primarily effective against Gram-positive bacteria and has been historically used as a growth promoter in livestock.[1][3][4] The avoparcin complex is a mixture of several closely related compounds, with the two main components being α-avoparcin and β-avoparcin.[1][5] Structurally similar to vancomycin, avoparcin functions by inhibiting bacterial cell wall synthesis.[1][6][7] This guide will focus on the distinct characteristics of the alpha and beta components and the methods used for their analysis.

Physicochemical Characterization

The primary distinction between α-avoparcin and β-avoparcin lies in their chemical structure. β-avoparcin contains an additional chlorine atom compared to α-avoparcin.[1] This structural difference results in slight variations in their physicochemical properties, which are summarized in the tables below.

Structural and Physicochemical Properties

| Property | α-Avoparcin | β-Avoparcin | Reference |

| Chemical Formula | C89H102ClN9O36 | C89H101Cl2N9O36 | [1] |

| CAS Number | 73957-86-5 | 73957-87-6 | [1] |

| UNII | I4J49AU691 | W47D7146JL | [1] |

| PubChem CID | 20055225 | 20055226 | [1] |

| Molecular Weight | ~1900 g/mol | ~1935 g/mol | [3] |

| Distinguishing Feature | - | Contains an additional chlorine atom | [1] |

Biological Activity and Mechanism of Action

Avoparcin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other glycopeptide antibiotics like vancomycin.[6][7] It specifically targets the D-alanyl-D-alanine termini of peptidoglycan precursors.

Comparative Biological Activity

Studies have shown that β-avoparcin exhibits slightly higher binding affinities for bacterial cell-wall receptor-mimicking peptides compared to α-avoparcin, particularly for those with strong binding characteristics.[8] The minimum inhibitory concentrations (MIC) of avoparcin have been determined for various bacterial strains, although it is generally less potent than vancomycin and teicoplanin against staphylococci.[9]

| Organism | Avoparcin MIC50 (µg/mL) | Vancomycin MIC50 (µg/mL) | Teicoplanin MIC50 (µg/mL) | Reference |

| Staphylococci | 4 | < 2 | < 2 | [9] |

Note: MIC50 is the minimum concentration of an antibiotic that inhibits the growth of 50% of the tested isolates.

Mechanism of Action

The mechanism of action for avoparcin involves the binding of the glycopeptide to the D-Ala-D-Ala terminus of the lipid II precursor, which is essential for the transglycosylation and transpeptidation steps in peptidoglycan synthesis. This binding sterically hinders the enzymes responsible for cell wall construction, leading to cell lysis and death.

Experimental Protocols and Methodologies

The characterization of avoparcin alpha and beta components involves several key experimental procedures, from extraction and purification to sophisticated analytical techniques.

Extraction and Purification from Fermentation Broth

A common method for purifying the avoparcin complex involves affinity chromatography.

Protocol:

-

Culture Preparation: Cultivate a high-producer strain of Amycolatopsis coloradensis in a suitable fermentation medium.

-

Harvesting: Harvest the culture at the peak of productivity.

-

Affinity Chromatography: Purify the harvested broth using an agarose D-Ala-D-Ala resin.[5]

-

Elution and Concentration: Elute the bound avoparcin complex and concentrate the solution to obtain a solid form.

Analytical Characterization

A combination of liquid chromatography and mass spectrometry is typically employed for the detailed characterization of the alpha and beta components.

Sample Preparation (from animal tissues): [2][10]

-

Extraction: Extract the tissue sample with 5% trifluoroacetic acid (TFA).

-

Solid-Phase Extraction (SPE):

-

Load the extract onto an ion-exchange (SAX) cartridge.

-

Further purify the eluate using a C18 cartridge.

-

-

Elution and Reconstitution: Elute the avoparcin components and reconstitute them in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters: [10]

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ions: [M+3H]³⁺

-

Product Ions (m/z):

-

α-Avoparcin: 637 → 86, 113, 130

-

β-Avoparcin: 649 → 86, 113, 130

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structural identity of the purified avoparcin components. ¹H NMR spectra can distinguish between the different forms of avoparcin present in a sample, including the alpha and beta components, by analyzing the chemical shifts of aromatic protons.[5]

Quantitative Data and Performance Metrics

The analytical methods for avoparcin have been validated to ensure their sensitivity and reliability.

| Parameter | Value | Matrix | Reference |

| Instrumental LOD | 3 ng/mL | - | [2][10] |

| Detection Limit (UV) | 0.5 µg/g | Chicken Muscle | [2] |

| Detection Limit (Amperometric) | 0.2 µg/g | Chicken Muscle | [2] |

| Recovery Rate | > 73.3% | Animal Tissues & Milk | [2][10] |

| Relative Standard Deviation (RSD) | < 12.0% | Animal Tissues & Milk | [2][10] |

Conclusion

The characterization of avoparcin's alpha and beta components relies on a combination of advanced analytical techniques. The structural difference, an additional chlorine atom in β-avoparcin, leads to subtle but measurable differences in their physicochemical and biological properties. The methodologies outlined in this guide provide a robust framework for the separation, identification, and quantification of these components, which is crucial for regulatory monitoring, drug development, and research into antibiotic resistance. The shared mechanism of action with vancomycin underscores the importance of understanding these compounds to address the challenges of antimicrobial resistance.

References

- 1. Avoparcin - Wikipedia [en.wikipedia.org]

- 2. Avoparcin | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Avoparcin chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. mdpi.com [mdpi.com]

- 8. Interactions of alpha- and beta-avoparcin with bacterial cell-wall receptor-mimicking peptides studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avoparcin, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of avoparcin in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Avoparcin on Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avoparcin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular mechanism of action of avoparcin, detailing its interaction with peptidoglycan precursors and the subsequent disruption of cell wall integrity. The document includes a compilation of quantitative data on avoparcin's activity, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and development.

Introduction

Avoparcin belongs to the glycopeptide class of antibiotics, which also includes vancomycin.[1] These complex glycosylated peptides are particularly effective against Gram-positive bacteria.[1] The primary target of glycopeptide antibiotics is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis. Specifically, avoparcin interferes with the late stages of peptidoglycan synthesis, a critical component of the cell wall.[2][3] This document will elucidate the precise mechanism by which avoparcin disrupts this vital process.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of avoparcin stems from its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][3] This binding event is the cornerstone of its mechanism of action and leads to the inhibition of two crucial enzymes involved in the final steps of cell wall assembly: transglycosylase and transpeptidase.

Molecular Interaction with Peptidoglycan Precursors

Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. The synthesis of this polymer involves the assembly of precursor units, known as lipid II, on the cytoplasmic side of the bacterial membrane. These precursors consist of a NAM-NAG disaccharide linked to a pentapeptide chain, which terminates in a D-Ala-D-Ala dipeptide.

Avoparcin recognizes and forms a stable complex with the D-Ala-D-Ala moiety of lipid II. This interaction is mediated by a series of hydrogen bonds between the antibiotic and the peptide terminus. The binding of the bulky avoparcin molecule to its target sterically hinders the subsequent enzymatic steps required for the incorporation of the precursor into the growing peptidoglycan chain.

Mechanism of avoparcin action.

Inhibition of Transglycosylation and Transpeptidation

The binding of avoparcin to the D-Ala-D-Ala terminus of lipid II physically obstructs the action of two critical enzymes:

-

Transglycosylases: These enzymes are responsible for polymerizing the glycan chains by adding new disaccharide-pentapeptide units from lipid II to the growing peptidoglycan chain.

-

Transpeptidases: These enzymes catalyze the cross-linking of the peptide side chains of adjacent glycan strands, a process that provides the peptidoglycan with its structural integrity and rigidity.

By sequestering the substrate, avoparcin effectively prevents both of these processes, leading to a halt in cell wall synthesis. The resulting weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.

Quantitative Data

The following tables summarize the available quantitative data on the activity of avoparcin.

Table 1: Minimum Inhibitory Concentrations (MIC) of Avoparcin against Various Bacteria

| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus spp. | 240 | 4 | - | [4] |

| Enterococcus spp. (vanB phenotype) | - | - | 2 to >16 | [4] |

| Staphylococcus haemolyticus (oxacillin-resistant) | - | - | ≥16 | [4] |

MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested strains.

Table 2: Comparative Binding Affinities of Avoparcin and Vancomycin

| Ligand | Antibiotic | Binding Constant (M⁻¹) | Reference |

| N-Ac-D-Ala-D-Ala | α-avoparcin | Similar to vancomycin | [5] |

| N-Ac-D-Ala-D-Ala | β-avoparcin | Similar to vancomycin | [5] |

| N,N'-Ac₂-L-Lys-D-Ala-D-Lac | α-avoparcin | Strongly reduced affinity | [5] |

| N,N'-Ac₂-L-Lys-D-Ala-D-Lac | β-avoparcin | Strongly reduced affinity | [5] |

| N,N'-Ac₂-L-Lys-D-Ala-D-Ser | α-avoparcin | Reduced affinity | [5] |

| N,N'-Ac₂-L-Lys-D-Ala-D-Ser | β-avoparcin | Reduced affinity | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of avoparcin.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of avoparcin that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation of Avoparcin Stock Solution: Prepare a stock solution of avoparcin in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the avoparcin stock solution in the broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of avoparcin at which no visible bacterial growth (turbidity) is observed.

MIC determination workflow.

UDP-MurNAc-Pentapeptide Accumulation Assay

Objective: To demonstrate the inhibition of the later stages of cell wall synthesis by detecting the accumulation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide.

Methodology:

-

Bacterial Culture and Treatment: Grow the test bacterium to the mid-logarithmic phase. Divide the culture into two: a control group and a group treated with a sub-inhibitory concentration of avoparcin. Incubate for a defined period.

-

Cell Harvesting: Harvest the bacterial cells from both groups by centrifugation at 4°C.

-

Extraction of Precursors: Resuspend the cell pellets in ice-cold perchloric acid or boiling water to extract the intracellular nucleotide precursors.

-

Neutralization and Centrifugation: Neutralize the extracts and remove the precipitate by centrifugation.

-

HPLC Analysis: Analyze the supernatant containing the precursors by reverse-phase high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 262 nm for UDP). Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing its retention time with a known standard. Quantify the peak area to determine the relative accumulation in treated versus untreated cells.

-

Mass Spectrometry Confirmation (Optional): Collect the peak corresponding to the accumulated precursor and confirm its identity using mass spectrometry.

Precursor accumulation assay workflow.

Conclusion

Avoparcin is a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria. Its mechanism of action is well-defined and involves the specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This interaction effectively blocks the transglycosylation and transpeptidation steps, leading to a compromised cell wall and subsequent bacterial lysis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the activity of avoparcin and other glycopeptide antibiotics. Understanding these fundamental mechanisms is crucial for the development of new strategies to combat antibiotic resistance.

References

- 1. Avoparcin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avoparcin, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Rise and Fall of Avoparcin: A Technical Review of its Use as a Growth Promoter in Livestock

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avoparcin, a glycopeptide antibiotic, was historically used as a growth promoter in livestock, including poultry, pigs, and cattle, to enhance feed efficiency and weight gain.[1][2] Its application, however, became a significant public health concern due to its structural similarity to vancomycin, a last-resort antibiotic for treating serious Gram-positive bacterial infections in humans.[1] The use of avoparcin in animal feed was linked to the emergence and spread of vancomycin-resistant enterococci (VRE), posing a potential threat to human medicine.[3][4] This technical guide provides a comprehensive overview of the historical use of avoparcin, its mechanism of action, quantitative effects on livestock performance, the associated rise of antimicrobial resistance, and the experimental methodologies used to evaluate its efficacy and impact.

Introduction to Avoparcin

Avoparcin is a complex of related polypeptides produced by the fermentation of Streptomyces candidus.[1] As a glycopeptide antibiotic, it primarily targets Gram-positive bacteria by inhibiting cell wall synthesis.[5] It was widely incorporated into animal feed at subtherapeutic levels to improve growth rates and feed conversion ratios in various livestock species.[1] While effective in enhancing production, its use was not without controversy, culminating in its ban in the European Union in 1997 and other regions.[1]

Mechanism of Action: Modulation of Gut Microbiota

The primary mechanism by which avoparcin exerted its growth-promoting effects was through the modulation of the gastrointestinal microbiota.[6][7] By selectively inhibiting Gram-positive bacteria, avoparcin altered the microbial balance in the gut, leading to several beneficial outcomes for the host animal.

A proposed mechanism involves the reduction of microbial competition for dietary nutrients, making more energy and protein available for the host. Additionally, the suppression of certain gut bacteria may have reduced the production of growth-depressing metabolites and toxins. Studies in sheep have shown that avoparcin can alter rumen fermentation by increasing propionate production and inhibiting the degradation of protein and amino acids.[8] Research in broilers indicated that avoparcin's growth-promoting effect is linked to a restriction in the host's responses to intestinal bacteria, as evidenced by decreased cell proliferation in the small intestine and liver.[6]

dot

Quantitative Effects on Livestock Performance

Numerous studies have quantified the impact of avoparcin on the growth performance of various livestock species. The following tables summarize key findings from these studies.

Effects on Broiler Chickens

| Dosage (ppm) | Improvement in Weight Gain (%) | Improvement in Feed Efficiency (%) | Reference |

| 7.5 | - | Statistically significant improvement in feed conversion on a barley diet | [9] |

| 10 | 3.2 | 3.8 | [10] |

| 15 | - | - | [11] |

| 7.5, 10, 15 | Higher mean body weight than controls | - | [6] |

Effects on Cattle

| Animal Type | Dosage | Improvement in Daily Weight Gain | Improvement in Feed Efficiency | Reference |

| Finishing Heifers | 33, 49.5, 66 ppm | No significant difference | All avoparcin-fed groups consumed less feed per unit gain | [12] |

| Growing-Finishing Bulls | 15, 30, 60 mg/kg | 120 g/head/day (at 15 mg/kg) | 0.52 kg DM/kg live-weight gain reduction (at 15 mg/kg) | [13] |

| Growing-Finishing Steers | 15, 30, 45 mg/kg | 80 g/head/day (at 15 mg/kg) | 0.61 kg DM/kg live-weight gain reduction (at 15 mg/kg) | [13] |

| Growing and Finishing Cattle | 150 mg/head/day | 7% to 38% increase | - | [12] |

Effects on Pigs

While specific quantitative data for pigs was less prevalent in the reviewed literature, it is widely acknowledged that avoparcin was used for growth promotion in this species.[1] General reviews on antibiotic growth promoters in swine suggest improvements in growth rate and feed efficiency, particularly in younger pigs.[14]

The Emergence of Vancomycin-Resistant Enterococci (VRE)

The primary reason for the discontinuation of avoparcin use was its link to the development of VRE in livestock.[3][4] Due to the structural similarity between avoparcin and vancomycin, the use of avoparcin in animal feed created a selective pressure that favored the growth of enterococci strains resistant to both antibiotics.[1] This raised concerns about the potential transfer of these resistant bacteria, or the genetic determinants of resistance, from animals to humans through the food chain.[15]

The following table presents data on the prevalence of VRE in livestock in various regions before and after the ban of avoparcin.

| Country/Region | Livestock | Prevalence of VRE with Avoparcin Use | Prevalence of VRE after Avoparcin Ban | Reference |

| Denmark | Poultry | High (specific % not stated) | Significant decrease | [16] |

| Germany | Poultry | High (specific % not stated) | Significant decrease | [16] |

| The Netherlands | Poultry | High (specific % not stated) | Significant decrease | [16] |

| Norway | Poultry | 97% of previously exposed houses | Remained high initially, then declined | [17][18] |

| Taiwan | Chickens | 25% of farms (2000) | 8.8% of farms (2003) | [19] |

| Europe (general) | Poultry and Pork | High | Significant reduction in poultry, less in pork | [15] |

Experimental Protocols

The evaluation of avoparcin's efficacy and its impact on VRE prevalence involved various experimental designs. While detailed protocols are often proprietary or not fully disclosed in publications, the general methodologies can be outlined.

Growth Promotion Trials

A typical growth promotion trial for avoparcin would follow a structured experimental workflow.

dot

Methodology Details:

-

Animals: A sufficient number of animals (e.g., several hundred to thousands in broiler trials) were selected for statistical power.[11][13]

-

Housing: Animals were typically housed in pens or cages under controlled environmental conditions.

-

Diets: A basal diet, formulated to meet the nutritional requirements of the specific animal, was used. The treatment groups received the basal diet supplemented with varying concentrations of avoparcin. A control group received only the basal diet.

-

Data Collection: Body weight and feed consumption were measured at regular intervals.

-

Parameters Calculated: Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) were calculated.

-

Statistical Analysis: Data were analyzed using appropriate statistical models (e.g., ANOVA) to determine the significance of treatment effects.

VRE Prevalence Studies

Studies investigating the prevalence of VRE often involved the collection of fecal or environmental samples from farms with and without a history of avoparcin use.

dot

References

- 1. Avoparcin - Wikipedia [en.wikipedia.org]

- 2. amrvetcollective.com [amrvetcollective.com]

- 3. Vancomycin resistant enterococci in farm animals – occurrence and importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avoparcin used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Avoparcin, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of feed antibiotic avoparcine on organ morphology in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of avoparcin on ruminal propionate production and amino acid degradation in sheep fed high and low fiber diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hamletprotein.com [hamletprotein.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. The effect of avoparcin and monensin on the performance of growing and finishing cattle offered grass silage-based diets | Animal Science | Cambridge Core [cambridge.org]

- 13. The efficacy of dietary avoparcin for improving the performance of growing-finishing beef cattle | Animal Science | Cambridge Core [cambridge.org]

- 14. thepigsite.com [thepigsite.com]

- 15. adiveter.com [adiveter.com]

- 16. researchgate.net [researchgate.net]

- 17. The use of avoparcin as a growth promoter and the occurrence of vancomycin-resistant Enterococcus species in Norwegian poultry and swine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Significant reduction of vancomycin resistant E. faecium in the Norwegian broiler population coincided with measures taken by the broiler industry to reduce antimicrobial resistant bacteria | PLOS One [journals.plos.org]

- 19. Effect of banning vancomycin analogue avoparcin on vancomycin-resistant enterococci in chicken farms in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intertwined Legacy of Avoparcin and Vancomycin: A Technical Guide to Glycopeptide Antibiotics and the Rise of Resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between avoparcin and vancomycin, two structurally and functionally related glycopeptide antibiotics. We delve into their shared mechanism of action, the profound impact of avoparcin's agricultural use on the emergence of vancomycin-resistant bacteria, and the molecular underpinnings of this resistance. This document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Structural and Functional Relationship of Avoparcin and Vancomycin

Avoparcin and vancomycin are both glycopeptide antibiotics, a class of antimicrobial agents characterized by a complex glycosylated cyclic or polycyclic peptide structure.[1][2] Their high degree of structural similarity is the basis for their analogous mechanisms of action and, critically, for the cross-resistance observed between them.[3] Avoparcin is a mixture of two primary components, α-avoparcin and β-avoparcin, which differ by a single chlorine atom.[2]

Both avoparcin and vancomycin exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[4][5][6] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the polymerization and cross-linking of the peptidoglycan chains.[4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Quantitative Data: Comparative Efficacy and Resistance Prevalence

The extensive use of avoparcin as a growth promoter in livestock has been strongly linked to the selection and proliferation of vancomycin-resistant enterococci (VRE).[7][8][9] This section presents a summary of minimum inhibitory concentrations (MICs) and data on the prevalence of VRE before and after the ban of avoparcin in animal feed.

Table 1: Minimum Inhibitory Concentrations (MICs) of Avoparcin and Vancomycin against Gram-Positive Bacteria

| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Enterococcus faecium (VanA-type) | Vancomycin | 512 - 1024 | - | - | [10] |

| Avoparcin | 64 - 512 | - | - | [10] | |

| Enterococcus hirae (VanA-type) | Vancomycin | 64 - 128 | - | - | [10] |

| Avoparcin | 64 - 128 | - | - | [10] | |

| Staphylococcus spp. | Avoparcin | - | 4 | - | [11] |

| Enterococcus spp. (vanB phenotype) | Avoparcin | 2 - >16 | - | - | [11] |

| Staphylococcus aureus (VRSA) | Vancomycin | ≥ 16 | - | - | [8][12] |

| Staphylococcus aureus (VISA) | Vancomycin | 4 - 8 | - | - | [8][12] |

| Staphylococcus aureus (VSSA) | Vancomycin | ≤ 2 | - | - | [8] |

Table 2: Prevalence of Vancomycin-Resistant Enterococci (VRE) in Poultry Before and After Avoparcin Ban

| Country/Region | Time Period | Sample Source | Prevalence of VRE | Reference(s) |

| Denmark | At the time of avoparcin ban (1995) | Chickens | 72.7% | [13] |

| 2000 (5 years after ban) | Chickens | 5.8% | [13] | |

| Norway | June 1995 - March 1997 (avoparcin-exposed farms) | Poultry houses | 97% | [9] |

| June 1995 - March 1997 (avoparcin-unexposed farms) | Poultry houses | 18% | [9] | |

| Autumn/Winter 2001-2002 (avoparcin-exposed farms) | Poultry farms | 96% | [14][15] | |

| Autumn/Winter 2001-2002 (farms established after ban) | Poultry farms | 64% | [14][15] | |

| Taiwan | 2000 (at the time of avoparcin ban) | Chicken farms (E. faecalis) | 13.7% | [16] |

| 2003 (3 years after ban) | Chicken farms (E. faecalis) | 3.7% | [16] | |

| 2000 (at the time of avoparcin ban) | Chicken farms (E. faecium) | 3.4% | [16] | |

| 2003 (3 years after ban) | Chicken farms (E. faecium) | 0% | [16] |

The Molecular Basis of Resistance: The VanA Gene Cluster

The primary mechanism of acquired high-level resistance to both vancomycin and avoparcin is mediated by the vanA gene cluster.[17][18] This cluster of genes, often located on mobile genetic elements such as transposons and plasmids, enables bacteria to reprogram their cell wall biosynthesis. The key event is the substitution of the terminal D-Ala-D-Ala of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac).[4] This seemingly minor alteration reduces the binding affinity of glycopeptide antibiotics by a factor of approximately 1,000, rendering them ineffective.[18]

The vanA gene cluster typically comprises several genes, with vanH, vanA, and vanX being essential for the expression of resistance.[18] vanH encodes a dehydrogenase that converts pyruvate to D-lactate. vanA encodes a ligase that synthesizes the D-Ala-D-Lac dipeptide. Finally, vanX encodes a D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[18] The expression of these genes is tightly regulated by a two-component system consisting of a sensor kinase, VanS, and a response regulator, VanR.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of avoparcin, vancomycin, and glycopeptide resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Method (based on CLSI guidelines)[19][20][21]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Antimicrobial stock solutions (avoparcin, vancomycin) of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or MHB)

-

Spectrophotometer or densitometer

-

Incubator (35 ± 2°C)

Procedure:

-

Prepare Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of each antimicrobial agent in MHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organisms. b. Include a growth control well (containing only MHB and bacterial inoculum) and a sterility control well (containing only MHB).

-

Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

-

Incubation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air. For staphylococci and enterococci when testing vancomycin, a full 24-hour incubation is recommended.[22]

-

Reading and Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Identification of the vanA Gene Cluster

Method: Polymerase Chain Reaction (PCR)[23][24]

Objective: To detect the presence of the vanA gene, a key determinant of high-level vancomycin and avoparcin resistance.

Materials:

-

Bacterial DNA extract

-

PCR thermal cycler

-

Primers specific for the vanA gene

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

-

Nuclease-free water

-

Positive control (vanA-positive bacterial DNA)

-

Negative control (nuclease-free water)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.

-

PCR Amplification: a. Prepare the PCR reaction mixture in a PCR tube by combining the PCR master mix, forward and reverse primers for vanA, template DNA, and nuclease-free water to the final reaction volume. b. Place the PCR tubes in the thermal cycler. c. Run the PCR program with the following general steps (specific temperatures and times may need optimization based on the primers and thermal cycler used): i. Initial denaturation (e.g., 95°C for 5 minutes) ii. 30-35 cycles of:

- Denaturation (e.g., 95°C for 30 seconds)

- Annealing (e.g., 55-60°C for 30 seconds)

- Extension (e.g., 72°C for 1 minute) iii. Final extension (e.g., 72°C for 5-10 minutes)

-

Gel Electrophoresis: a. Prepare an agarose gel of appropriate concentration (e.g., 1.5%). b. Load the PCR products, along with a DNA ladder and positive and negative controls, into the wells of the gel. c. Run the electrophoresis until the dye front has migrated an adequate distance.

-

Visualization and Interpretation: a. Visualize the DNA bands under UV light. b. The presence of a band of the expected size in the lane corresponding to the test sample indicates a positive result for the vanA gene. The positive and negative controls should yield the expected results for the assay to be valid.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts related to glycopeptide antibiotics.

Caption: Mechanism of action of vancomycin and avoparcin.

Caption: The VanA-mediated resistance pathway.

Caption: Experimental workflow for MIC determination.

Conclusion

The intertwined history of avoparcin and vancomycin serves as a powerful case study in the consequences of antimicrobial use and the evolution of resistance. The structural and mechanistic similarities between these two glycopeptides led to the predictable development of cross-resistance, with the agricultural use of avoparcin acting as a major selective pressure for the emergence of VRE. Understanding the molecular basis of this resistance, particularly the function of the vanA gene cluster, is paramount for the development of new therapeutic strategies to combat infections caused by these multidrug-resistant pathogens. The data and protocols presented in this guide are intended to equip researchers with the foundational knowledge and methodologies to contribute to this critical area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Avoparcin - Wikipedia [en.wikipedia.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Avoparcin used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Vancomycin drug resistance, an emerging threat to animal and public health [frontiersin.org]

- 9. The use of avoparcin as a growth promoter and the occurrence of vancomycin-resistant Enterococcus species in Norwegian poultry and swine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Avoparcin, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance in Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prevalence of vancomycin resistant enterococci on poultry farms established after the ban of avoparcin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of banning vancomycin analogue avoparcin on vancomycin-resistant enterococci in chicken farms in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Resistance Gene Delivery in Animal Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of Staphylococci with Reduced Susceptibility to Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and Characterization of a High Vancomycin-Resistant Staphylococcus aureus Harboring VanA Gene Cluster Isolated from Diabetic Foot Ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility of Enterococcus Isolates from Cattle and Pigs in Portugal: Linezolid Resistance Genes optrA and poxtA - PMC [pmc.ncbi.nlm.nih.gov]

The Causal Link: Avoparcin's Role in the Emergence of Vancomycin-Resistant Enterococci

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of vancomycin-resistant enterococci (VRE) as significant nosocomial pathogens represents a critical challenge in modern medicine. Vancomycin, a glycopeptide antibiotic, has long been considered a last-resort treatment for infections caused by multi-drug resistant Gram-positive bacteria.[1][2] The rise of resistance to this crucial antibiotic has prompted extensive investigation into the selective pressures driving its development. A substantial body of evidence points to the agricultural use of avoparcin, a glycopeptide antibiotic structurally similar to vancomycin, as a key factor in the selection and dissemination of VRE, particularly in Europe.[3][4] This technical guide provides a comprehensive overview of the scientific evidence linking avoparcin to the emergence of VRE, detailing the molecular mechanisms of resistance, key experimental findings, and the impact of regulatory interventions.

The Avoparcin-VRE Hypothesis: A Historical Perspective

Avoparcin was widely used as a growth promoter in animal husbandry in Europe and other parts of the world from the 1970s until the late 1990s.[1][5] During this period, a notable increase in the prevalence of VRE colonization was observed in both farm animals and the human population in Europe, a phenomenon not mirrored in the United States where avoparcin was never approved for agricultural use.[1][4] This geographical discrepancy provided the initial epidemiological evidence for a link between avoparcin use and the emergence of VRE. The structural similarity between avoparcin and vancomycin allows for cross-resistance, meaning that bacteria resistant to avoparcin are often also resistant to vancomycin.[1][5]

The timeline of avoparcin's introduction, use, and subsequent ban in various regions, juxtaposed with VRE prevalence data, offers compelling correlational evidence. For instance, Sweden banned the use of all antibiotic growth promoters in 1986 and had a significantly lower prevalence of VRE in its animal populations compared to other European countries that continued to use avoparcin.[1][3] Following the European Union-wide ban of avoparcin as a feed additive in 1997, a decrease in the prevalence of VRE in both animals and healthy humans was observed, further strengthening the causal link.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, illustrating the association between avoparcin use and VRE prevalence, as well as the impact of its withdrawal.

Table 1: Avoparcin and Vancomycin Usage in Denmark (1994)

| Antibiotic | Usage in Animal Growth Promotion | Usage in Human Medicine |

| Avoparcin | ~24,000 kg | Not Used |

| Vancomycin | Not Used | 24 kg |

| Source:[1][3] |

Table 2: VRE Prevalence in Poultry Flocks With and Without Prior Avoparcin Exposure in Norway (1995-1997)

| Avoparcin Exposure History | Number of Flocks Tested | Number of VRE-Positive Flocks | Percentage of VRE-Positive Flocks |

| Previously Exposed | 109 | 106 | 97% |

| Never Exposed | 33 | 6 | 18% |

| Source:[6][7] |

Table 3: VRE Prevalence in Broiler Flocks Post-Avoparcin Ban in Denmark (1998-2001)

| Rearing System | Avoparcin Exposure History | Number of Flocks Tested | Number of VRE-Positive Flocks | Percentage of VRE-Positive Flocks |

| Conventional/Extensive Indoor | Previously Exposed | 140 | 104 | 74.3% |

| Organic Free-Range | Never Exposed | 22 | 2 | 9.1% |

| Source:[8] |

Table 4: Vancomycin Minimum Inhibitory Concentrations (MICs) for VanA-type VRE

| VRE Type | Vancomycin MIC Range (µg/mL) | Resistance Level |

| VanA | ≥ 256 | High-level |

| Source:[6] |

Molecular Mechanism of Resistance: The VanA Operon

The primary mechanism of high-level vancomycin resistance in enterococci is conferred by the vanA gene cluster, typically located on a mobile genetic element such as a transposon (e.g., Tn1546).[9] This allows for horizontal gene transfer and rapid dissemination of resistance. The vanA operon encodes a set of enzymes that modify the bacterial cell wall precursor, preventing vancomycin from binding to its target.

Glycopeptide antibiotics like vancomycin and avoparcin inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2] The enzymes encoded by the vanA operon alter this target by replacing the terminal D-Ala with D-lactate (D-Lac), forming a D-alanyl-D-lactate (D-Ala-D-Lac) terminus.[10][11] This substitution reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective.[11]

The key genes within the vanA operon and their functions are:

-

vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of a glycopeptide antibiotic. Upon detection, it autophosphorylates and then transfers the phosphate group to VanR, a cytoplasmic response regulator.[9][12]

-

vanH : This gene encodes a dehydrogenase that converts pyruvate to D-lactate.[10][11]

-

vanA : This gene encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide.[10][11]

-

vanX : This gene encodes a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall precursor.[10][11]

-

vanY : This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any peptidoglycan precursors that have incorporated D-Ala-D-Ala.[10]

-

vanZ : The function of this gene is less well understood but is thought to be involved in teicoplanin resistance.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the VanA signaling pathway and a typical experimental workflow for VRE surveillance.

Caption: VanA Operon Signaling Pathway for Glycopeptide Resistance.

Caption: Experimental Workflow for VRE Surveillance and Characterization.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on VRE surveillance and characterization. Specific details may vary between studies.

Bacterial Isolation and Identification

-

Sample Collection: Collect fecal samples from animals or humans, or environmental swabs from farm settings.[3]

-

Selective Enrichment: Inoculate samples into an enrichment broth, such as Enterococcosel Broth, supplemented with vancomycin (e.g., 6 µg/mL) to select for vancomycin-resistant enterococci. Incubate at 37°C for 24-48 hours.

-

Selective Plating: Streak the enriched broth onto selective agar plates, such as VRE agar or bile esculin azide agar containing vancomycin. Incubate at 37°C for 24-48 hours.

-

Colony Selection and Purification: Select colonies exhibiting typical enterococcal morphology and esculin hydrolysis (blackening of the agar). Subculture individual colonies onto a non-selective medium (e.g., blood agar) to obtain pure cultures.

-

Species Identification: Identify the purified isolates to the species level using standard biochemical tests, commercial identification systems (e.g., API 20 Strep), or more rapid methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Broth Microdilution: Prepare serial twofold dilutions of vancomycin in Mueller-Hinton broth in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the enterococcal isolate. Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.

-

E-test: Apply a plastic strip impregnated with a predefined gradient of vancomycin to the surface of an agar plate inoculated with the enterococcal isolate. After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[13]

-

-

Agar Disk Diffusion:

-

Inoculate a Mueller-Hinton agar plate with a standardized suspension of the enterococcal isolate.

-

Apply a paper disk containing a specific amount of vancomycin to the agar surface.

-

Incubate at 35°C for 16-18 hours.

-

Measure the diameter of the zone of inhibition and interpret the result as susceptible, intermediate, or resistant according to established clinical breakpoints.[13]

-

Genotypic Analysis

-

DNA Extraction: Extract genomic DNA from a pure culture of the enterococcal isolate using a commercial DNA extraction kit or a standard enzymatic lysis and precipitation method.

-

Polymerase Chain Reaction (PCR) for van Genes:

-

Perform PCR using specific primers designed to amplify a segment of the vanA gene (and other van genes like vanB as needed).

-

The PCR reaction mixture typically contains the extracted DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

The thermal cycling protocol consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

-

Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragment of the expected size.

-

-

Pulsed-Field Gel Electrophoresis (PFGE) for Strain Typing:

-

Prepare high-molecular-weight genomic DNA from the enterococcal isolates embedded in agarose plugs.

-

Digest the DNA with a rare-cutting restriction enzyme (e.g., SmaI).

-

Separate the resulting large DNA fragments using PFGE, which involves periodically changing the direction of the electric field.

-

Stain the gel with ethidium bromide and visualize the DNA banding patterns under UV light.

-

Compare the banding patterns of different isolates to determine their genetic relatedness. Isolates with identical or highly similar patterns are considered to be of the same clonal type.[14]

-

Conclusion

References

- 1. Vancomycin resistant enterococci in farm animals – occurrence and importance - PMC [pmc.ncbi.nlm.nih.gov]